molecular formula C8H7NO2S2 B131296 6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one CAS No. 151095-12-4

6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one

Cat. No. B131296
M. Wt: 213.3 g/mol
InChI Key: NFJDUFIHRNIEIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[3,2-b]thiophene derivatives often involves reactions with various reagents such as N-methylpyrrolidone, Copper(I) oxide, and N,N,N’N’-tetramethylethylenediamine2.



Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using methods like X-ray diffraction3.



Chemical Reactions Analysis

Thieno[3,2-b]thiophene derivatives have been involved in various chemical reactions, including electrophilic aromatic substitution reactions4.



Physical And Chemical Properties Analysis

These compounds often exhibit near-infrared absorptions/emissions and excellent photostability6.


Scientific Research Applications

Synthesis and Reactivity

  • 6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one has been involved in studies exploring the synthesis of various tricyclic compounds and tetracyclic ring systems, demonstrating its utility in creating complex molecular structures (Erker, 1993).
  • This compound has also been used in reactions leading to thieno[2,3-b][1,4]thiazocines and thieno[2,3-b][1,4]thiazonines, showcasing its reactivity and versatility in chemical synthesis (Erker, 1994).

Biological Activity

  • A study on thieno[1,3]oxazin-4-ones and thieno[1,3]thiazin-4-ones, which are related to the thieno[2,3-b][1,4]thiazin-2(3H)-one structure, investigated their potential as inhibitors of enzymes like cholesterol esterase and acetylcholinesterase, indicating possible biomedical applications (Pietsch & Gütschow, 2005).

Application in Flavor Chemistry

  • In the field of flavor chemistry, derivatives of thieno[2,3-b][1,4]thiazin-2(3H)-one have been synthesized as part of a study on Maillard flavor compounds, highlighting its role in the creation of flavor agents (Deblander et al., 2015).

Safety And Hazards

The safety and hazards associated with these compounds would depend on their specific chemical structure and properties. As with any chemical compound, appropriate safety measures should be taken when handling them.


Future Directions

Future research on these compounds could involve further exploration of their synthesis, properties, and potential applications. For example, their use in organic optoelectronics is a promising area of study2.


Please note that while this information is related to thieno[3,2-b]thiophene derivatives, it may not directly apply to “6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one”. Further research would be needed to obtain specific information on this compound.


properties

IUPAC Name

6-acetyl-1H-thieno[2,3-b][1,4]thiazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S2/c1-4(10)6-2-5-8(13-6)12-3-7(11)9-5/h2H,3H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJDUFIHRNIEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(S1)SCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381376
Record name 6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one

CAS RN

151095-12-4
Record name 6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Chandrasekhar - Journal of Sulfur Chemistry, 2008 - Taylor & Francis
This review presents approaches to the synthesis of heterocyclic annelated thiophenes of the last 35 years. Annelated thiophenes have been reported by the cyclocondensation …
Number of citations: 6 www.tandfonline.com

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